Cas no 916420-42-3 (3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid)
3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[4-氟-3-(三氟甲基)苯基]丙酸
- 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid
- 3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
- 3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID
- D77015
- 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoicacid
- 3-(4-fluoro-3-trifluoromethyl-phenyl)-propionic acid
- 3-(4'-Fluoro-3'-(trifluoromethyl)phenyl)propionic acid
- 3-[4-Fluoro-3-(trifluoromethyl)-phenyl]propionic acid
- AKOS015956589
- DTXSID701230897
- 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid
- MFCD09025359
- JS-4545
- SCHEMBL1567847
- CS-0111682
- EN300-1457295
- 916420-42-3
- 3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid
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- MDL: MFCD09025359
- Inchi: 1S/C10H8F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
- InChI Key: ITZBWMABBUYCQB-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C(F)(F)F)CCC(=O)O
Computed Properties
- Exact Mass: 236.04604214g/mol
- Monoisotopic Mass: 236.04604214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3
3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM315453-5g |
3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid |
916420-42-3 | 95% | 5g |
$467 | 2021-06-16 | |
| TRC | F106680-250mg |
3-[4-Fluoro-3-(trifluoromethyl)-phenyl]propionic acid |
916420-42-3 | 250mg |
$ 190.00 | 2022-06-05 | ||
| TRC | F106680-500mg |
3-[4-Fluoro-3-(trifluoromethyl)-phenyl]propionic acid |
916420-42-3 | 500mg |
$ 305.00 | 2022-06-05 | ||
| Alichem | A013007104-250mg |
3-(4'-Fluoro-3'-(trifluoromethyl)phenyl)propionic acid |
916420-42-3 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013007104-500mg |
3-(4'-Fluoro-3'-(trifluoromethyl)phenyl)propionic acid |
916420-42-3 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A013007104-1g |
3-(4'-Fluoro-3'-(trifluoromethyl)phenyl)propionic acid |
916420-42-3 | 97% | 1g |
$1475.10 | 2023-08-31 | |
| Apollo Scientific | PC302280-1g |
3-[4-Fluoro-3-(trifluoromethyl)phenyl]propionic acid |
916420-42-3 | 98% | 1g |
£60.00 | 2025-02-21 | |
| Apollo Scientific | PC302280-5g |
3-[4-Fluoro-3-(trifluoromethyl)phenyl]propionic acid |
916420-42-3 | 98% | 5g |
£248.00 | 2025-02-21 | |
| Apollo Scientific | PC302280-10g |
3-[4-Fluoro-3-(trifluoromethyl)phenyl]propionic acid |
916420-42-3 | 98% | 10g |
£421.00 | 2025-02-21 | |
| abcr | AB263698-1 g |
3-[4-Fluoro-3-(trifluoromethyl)phenyl]propionic acid; 97% |
916420-42-3 | 1g |
€146.80 | 2022-09-01 |
3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid Suppliers
3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid
Introduction to 3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid (CAS No. 916420-42-3)
3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, identified by its CAS number 916420-42-3, possesses a unique structural configuration that makes it a valuable intermediate in the development of various bioactive molecules. The presence of both fluoro and trifluoromethyl substituents in its aromatic ring system enhances its pharmacological potential, making it a subject of intense study in medicinal chemistry.
The molecular structure of 3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid consists of a phenyl ring substituted at the 3-position with a propionic acid moiety, while the 4-position is fluorinated. The trifluoromethyl group at the 3-position further modulates the electronic properties of the aromatic system, influencing its reactivity and interaction with biological targets. This structural motif is particularly interesting because it combines elements that are known to improve metabolic stability, lipophilicity, and binding affinity in drug candidates.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced bioavailability and resistance to metabolic degradation. The fluorine atom can significantly alter the pharmacokinetic properties of a molecule, often leading to improved efficacy and reduced side effects. The trifluoromethyl group, in particular, is known for its ability to increase binding affinity by increasing hydrophobic interactions and reducing pKa values. These characteristics make 3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential application in the synthesis of novel therapeutic agents. Researchers have been exploring its utility in developing small-molecule inhibitors targeting various disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in cancer metabolism. The fluoro and trifluoromethyl groups contribute to its ability to interact with biological targets in a highly specific manner, which is crucial for developing effective drugs.
The synthesis of 3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine and trifluoromethyl groups often necessitates specialized methodologies to ensure high yield and purity. Advances in synthetic chemistry have enabled more efficient routes to these complex molecules, making them more accessible for industrial applications. The growing interest in fluorinated compounds has spurred innovation in synthetic techniques, leading to more sustainable and scalable production processes.
Recent studies have also highlighted the importance of 3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid in the development of next-generation antibiotics. The unique structural features of this compound allow it to disrupt bacterial metabolic pathways while minimizing toxicity to human cells. This has opened up new avenues for combating antibiotic-resistant strains, which pose a significant threat to global health. The ability of fluorinated compounds to enhance drug efficacy and selectivity makes them particularly valuable in this context.
In addition to its pharmaceutical applications, 3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid has shown promise in materials science and agrochemical research. Its structural motifs are useful in designing advanced materials with tailored properties, such as liquid crystals or organic semiconductors. Furthermore, its derivatives have been explored as potential herbicides and pesticides due to their ability to interact with biological targets in plants and pests.
The future prospects for 3-4-Fluoro-3-(trifluoromethyl)-phenylpropionic acid are vast and multifaceted. As our understanding of its pharmacological properties grows, so does its potential for therapeutic applications. Ongoing research aims to optimize its synthesis and explore new derivatives that could lead to breakthroughs in medicine and beyond. The combination of cutting-edge chemical synthesis techniques with computational modeling will likely accelerate the discovery process, bringing us closer to realizing the full potential of this remarkable compound.
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